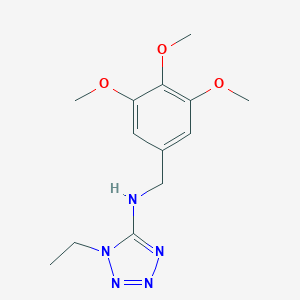
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. TETA is a tetrazole-based ligand that is commonly used in coordination chemistry and catalysis. In
Mechanism Of Action
The mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to involve the coordination of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine with metal ions. This coordination can lead to the activation of the metal ion, allowing it to participate in various chemical reactions. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may act as a nucleophile, attacking electrophilic species and initiating chemical reactions.
Biochemical and Physiological Effects
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has not been extensively studied for its biochemical and physiological effects, but it has been found to be non-toxic and biocompatible. This makes it a promising candidate for various biomedical applications, including drug delivery and imaging.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in lab experiments is its high purity and yield. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is a versatile ligand that can coordinate with various metal ions, making it useful in a wide range of experiments. However, one limitation of using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is its high cost, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new metal complexes using N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine as a ligand. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine may have potential applications in drug delivery and imaging, which could be explored further. Finally, the mechanism of action of N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine could be further elucidated, allowing for a better understanding of its potential applications.
Synthesis Methods
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine can be synthesized using a straightforward method that involves the reaction of 3,4,5-trimethoxybenzylamine with ethyl azidoacetate, followed by the reduction of the resulting azide with sodium borohydride. This method yields N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine in high purity and yield, making it a popular choice for the synthesis of this compound.
Scientific Research Applications
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in coordination chemistry and catalysis. It is a versatile ligand that can coordinate with various metal ions, making it useful in the synthesis of metal complexes. Additionally, N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has been found to be an effective catalyst in various organic reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
properties
Product Name |
N-(1-ethyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine |
|---|---|
Molecular Formula |
C13H19N5O3 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-13(15-16-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,15,17) |
InChI Key |
YUBBVZVFMSTCOG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



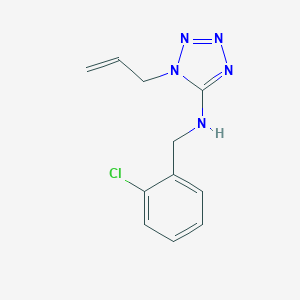
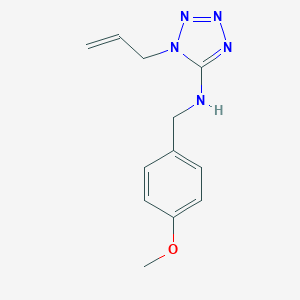
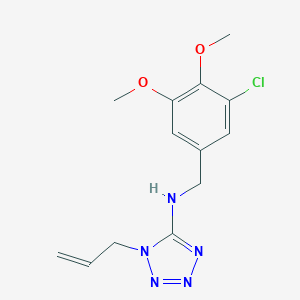
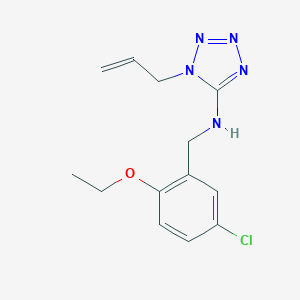

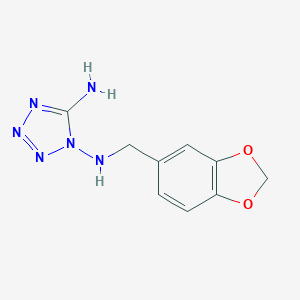
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
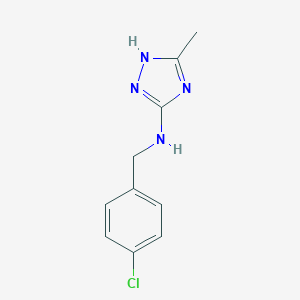
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)